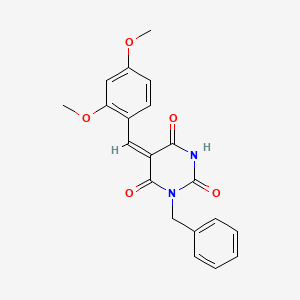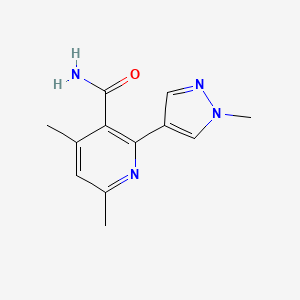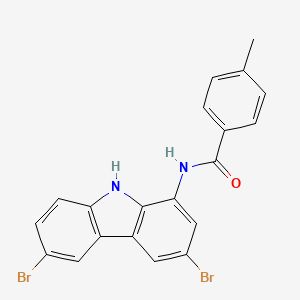![molecular formula C14H17BrN2O B6122560 1,2-dimethyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-imidazol-3-ium bromide](/img/structure/B6122560.png)
1,2-dimethyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-imidazol-3-ium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-dimethyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-imidazol-3-ium bromide is a chemical compound that has been widely studied for its potential use in scientific research. This compound, also known as MitoBloCK-6, has been shown to have a variety of biochemical and physiological effects, making it a promising tool for studying cellular processes.
作用机制
The mechanism of action of 1,2-dimethyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-imidazol-3-ium bromide involves the selective inhibition of the mPTP. This pore plays a critical role in regulating mitochondrial function, and its dysfunction has been implicated in a variety of diseases, including cancer, neurodegenerative disorders, and cardiovascular disease. By selectively targeting the mPTP, this compound has been shown to modulate mitochondrial function and protect against cellular damage.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its selective inhibition of the mPTP, this compound has been shown to modulate cellular metabolism, regulate mitochondrial membrane potential, and induce autophagy. These effects make this compound a promising tool for studying cellular processes and the role of mitochondria in disease.
实验室实验的优点和局限性
One of the main advantages of using 1,2-dimethyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-imidazol-3-ium bromide in lab experiments is its selective inhibition of the mPTP. This allows researchers to study the role of this pore in a variety of cellular processes, without affecting other mitochondrial functions. However, one of the limitations of using this compound is its potential toxicity at high concentrations, which can limit its use in certain experiments.
未来方向
There are a number of future directions for research involving 1,2-dimethyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-imidazol-3-ium bromide. One area of interest is the role of the mPTP in cancer, and the potential use of this compound as a therapeutic agent in cancer treatment. Other areas of interest include the role of the mPTP in neurodegenerative disorders, cardiovascular disease, and aging. Additionally, further research is needed to better understand the potential toxicity of this compound, and to develop more selective inhibitors of the mPTP.
合成方法
The synthesis of 1,2-dimethyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-imidazol-3-ium bromide involves a multi-step process that begins with the reaction of 4-methylbenzaldehyde with acetone to form 4-methyl-3-penten-2-one. This intermediate is then reacted with ethyl cyanoacetate to form a pyridine ring, which is subsequently converted to an imidazole ring through a series of reactions. The final product is obtained through the reaction of the imidazole intermediate with methyl iodide and sodium bromide.
科学研究应用
1,2-dimethyl-3-[2-(4-methylphenyl)-2-oxoethyl]-1H-imidazol-3-ium bromide has been used in a variety of scientific research applications, particularly in the study of mitochondrial function. This compound has been shown to selectively inhibit the mitochondrial permeability transition pore (mPTP), a key regulator of mitochondrial function. By selectively targeting the mPTP, this compound has been used to study the role of this pore in a variety of cellular processes, including apoptosis, necrosis, and autophagy.
属性
IUPAC Name |
2-(2,3-dimethylimidazol-3-ium-1-yl)-1-(4-methylphenyl)ethanone;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N2O.BrH/c1-11-4-6-13(7-5-11)14(17)10-16-9-8-15(3)12(16)2;/h4-9H,10H2,1-3H3;1H/q+1;/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVAVJHYKPCRSH-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CN2C=C[N+](=C2C)C.[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3-{3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}-3-oxopropyl)pyridine](/img/structure/B6122491.png)

![4-[5-({3-(2-hydroxyethyl)-4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}methyl)-2-thienyl]-2-methyl-3-butyn-2-ol](/img/structure/B6122509.png)
![5-(4-bromophenyl)-6-ethyl-9-hydroxy-7-oxa-5-azatetracyclo[6.3.0.0~2,6~.0~3,10~]undecan-4-one](/img/structure/B6122512.png)

![2-methyl-6-oxo-N-[2-(trifluoromethyl)phenyl]-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6122520.png)
![2-[(3-{[(4-iodophenyl)amino]sulfonyl}benzoyl)amino]benzoic acid](/img/structure/B6122524.png)


![5-{[(4-chlorophenyl)amino]methyl}-2-(3-fluorobenzyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B6122543.png)
![2-{[5-(4,5-dimethyl-3-thienyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6122551.png)

![2-amino-5-(4-methylphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-4,7(3H,6H)-dione](/img/structure/B6122576.png)
![5-methyl-6-(1-piperidinylcarbonyl)-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B6122582.png)